molecular formula C10H13ClN2O2 B13550372 Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate

Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate

Cat. No.: B13550372
M. Wt: 228.67 g/mol
InChI Key: MJENKXNMPSGQKN-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate is an organic compound that features a pyridine ring substituted with a chlorine atom and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 6-chloropyridine-3-carboxylate.

    Amination: The ester is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group at the 4-position.

    Chain Extension: The resulting intermediate undergoes a chain extension reaction, typically involving a Grignard reagent or an organolithium compound, to form the butanoate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-4-(3-chloropyridin-2-yl)butanoate
  • Methyl 4-amino-4-(5-chloropyridin-2-yl)butanoate
  • Methyl 4-amino-4-(6-bromopyridin-3-yl)butanoate

Uniqueness

Methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogues.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 4-amino-4-(6-chloropyridin-3-yl)butanoate

InChI

InChI=1S/C10H13ClN2O2/c1-15-10(14)5-3-8(12)7-2-4-9(11)13-6-7/h2,4,6,8H,3,5,12H2,1H3

InChI Key

MJENKXNMPSGQKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C1=CN=C(C=C1)Cl)N

Origin of Product

United States

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